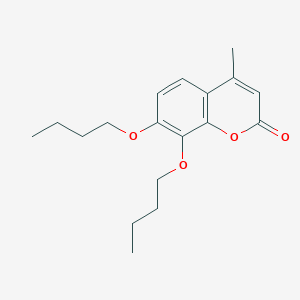
N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide, also known as MPAPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAPS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. This compound may also modulate the activity of other enzymes and signaling pathways involved in various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to exert a range of biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to modulate the activity of neurotransmitters and receptors involved in pain perception and mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well characterized. This compound also exhibits a high degree of stability and solubility in various solvents, making it suitable for use in a range of experimental settings.
However, there are also some limitations associated with the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. This compound may also exhibit off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of focus is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets.
Conclusion
In conclusion, this compound is a sulfonamide compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method is relatively straightforward, and it has been shown to exhibit a range of biochemical and physiological effects. Despite some limitations, this compound has several advantages for lab experiments and holds promise for future research into the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide involves the reaction of 4-methoxyaniline with phenylacetyl chloride in the presence of a base, followed by the reaction of the resulting product with benzenesulfonyl chloride. The final product is obtained after purification by recrystallization.
Propriétés
Formule moléculaire |
C21H19NO4S |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C21H19NO4S/c1-26-19-14-12-18(13-15-19)22(21(23)16-17-8-4-2-5-9-17)27(24,25)20-10-6-3-7-11-20/h2-15H,16H2,1H3 |
Clé InChI |
NJPAETOGDMZFTM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)N(C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
![2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)
![N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284006.png)
![N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284007.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)


![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)
